4-[(cyclohexylcarbonyl)amino]-N-undecylbenzamide
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Overview
Description
4-[(CYCLOHEXYLCARBONYL)AMINO]-N~1~-UNDECYLBENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclohexylcarbonyl group attached to an amino group, which is further connected to an undecylbenzamide moiety. The molecular formula of this compound is C28H45N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(CYCLOHEXYLCARBONYL)AMINO]-N~1~-UNDECYLBENZAMIDE typically involves the following steps:
Formation of the Cyclohexylcarbonyl Intermediate: The initial step involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride.
Amidation Reaction: The cyclohexanecarbonyl chloride is then reacted with an amine, such as undecylamine, in the presence of a base like triethylamine to form the desired amide.
Coupling with Benzamide: The final step involves the coupling of the intermediate with benzamide under appropriate conditions to yield 4-[(CYCLOHEXYLCARBONYL)AMINO]-N~1~-UNDECYLBENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(CYCLOHEXYLCARBONYL)AMINO]-N~1~-UNDECYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(CYCLOHEXYLCARBONYL)AMINO]-N~1~-UNDECYLBENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(CYCLOHEXYLCARBONYL)AMINO]-N~1~-UNDECYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylcarbonyl)-D-phenylalanine: Known for its hypoglycemic activity and structural similarity.
4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide: Another compound with a similar structure but different functional groups.
Uniqueness
4-[(CYCLOHEXYLCARBONYL)AMINO]-N~1~-UNDECYLBENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H40N2O2 |
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Molecular Weight |
400.6 g/mol |
IUPAC Name |
4-(cyclohexanecarbonylamino)-N-undecylbenzamide |
InChI |
InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-13-20-26-24(28)22-16-18-23(19-17-22)27-25(29)21-14-11-10-12-15-21/h16-19,21H,2-15,20H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
CZKFHRMJGGVZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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